

Application Notes: Quantification of Lipids Using 10-Nonadecanone as an Internal Standard

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **10-Nonadecanone**

Cat. No.: **B1346682**

[Get Quote](#)

Introduction

In analytical chemistry, particularly in the quantification of fatty acids and other lipids by gas chromatography-mass spectrometry (GC-MS), the use of an internal standard (IS) is crucial for achieving accurate and precise results. An internal standard is a compound with similar chemical and physical properties to the analytes of interest, which is added in a known amount to all samples, calibrators, and quality controls. This allows for the correction of variations that may occur during sample preparation, extraction, and instrumental analysis.

10-Nonadecanone, a 19-carbon ketone, is a suitable internal standard for the analysis of long-chain fatty acids and other lipid molecules. Its key properties for this application include:

- Structural Similarity: Its long hydrocarbon chain mimics the chromatographic behavior of long-chain fatty acids and their derivatives.
- Chemical Inertness: The ketone functional group is relatively stable under the derivatization conditions typically used for fatty acid analysis.
- Non-endogenous Nature: **10-Nonadecanone** is not naturally present in most biological samples, which prevents interference with the measurement of endogenous analytes.
- Distinct Mass Spectrum: It produces a unique mass spectrum upon electron ionization, allowing for its selective detection and quantification.

These application notes provide a detailed protocol for the use of **10-Nonadecanone** as an internal standard for the quantitative analysis of fatty acids in biological matrices by GC-MS.

Experimental Protocols

Materials and Reagents

- **10-Nonadecanone** (Internal Standard, ≥98% purity)
- Fatty acid standards (individual or as a mixture)
- Hexane (HPLC grade)
- Methanol (HPLC grade)
- Chloroform (HPLC grade)
- 2:1 (v/v) Chloroform:Methanol
- 0.9% NaCl solution
- BF_3 -methanol (14% w/v) or Methanolic HCl (2.5%)
- Anhydrous sodium sulfate
- Nitrogen gas (high purity)

Preparation of Standard Solutions

- Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **10-Nonadecanone** and dissolve it in 10 mL of hexane.
- Internal Standard Working Solution (100 $\mu\text{g/mL}$): Dilute 1 mL of the IS stock solution to 10 mL with hexane.
- Fatty Acid Calibration Standards (0.1 - 50 $\mu\text{g/mL}$): Prepare a series of calibration standards by diluting a stock solution of the target fatty acids in hexane.

Sample Preparation and Lipid Extraction (Folch Method)

- To 100 μ L of the biological sample (e.g., plasma, serum, tissue homogenate), add 10 μ L of the **10-Nonadecanone** internal standard working solution (100 μ g/mL).
- Add 2 mL of 2:1 (v/v) chloroform:methanol and vortex vigorously for 2 minutes.
- Add 0.5 mL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2,000 x g for 5 minutes to induce phase separation.
- Carefully collect the lower organic layer (chloroform phase) into a clean glass tube.
- Dry the collected organic phase under a gentle stream of nitrogen at 40°C.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

- To the dried lipid extract, add 1 mL of 14% BF_3 -methanol (or 2.5% methanolic HCl).
- Seal the tube tightly and heat at 60°C for 30 minutes.
- Cool the tube to room temperature and add 1 mL of deionized water and 1 mL of hexane.
- Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.
- Transfer the upper hexane layer containing the FAMEs and the internal standard to a new tube.
- Dry the hexane extract over anhydrous sodium sulfate and transfer to a GC vial for analysis.

GC-MS Analysis

- Gas Chromatograph: Agilent 7890B GC system or equivalent.
- Column: DB-5ms (30 m x 0.25 mm ID, 0.25 μ m film thickness) or equivalent.
- Injector: Split/splitless injector, operated in splitless mode at 250°C.
- Oven Program:
 - Initial temperature: 100°C, hold for 2 minutes.

- Ramp 1: 10°C/min to 250°C.
- Ramp 2: 5°C/min to 300°C, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for the target FAMEs and **10-Nonadecanone**.

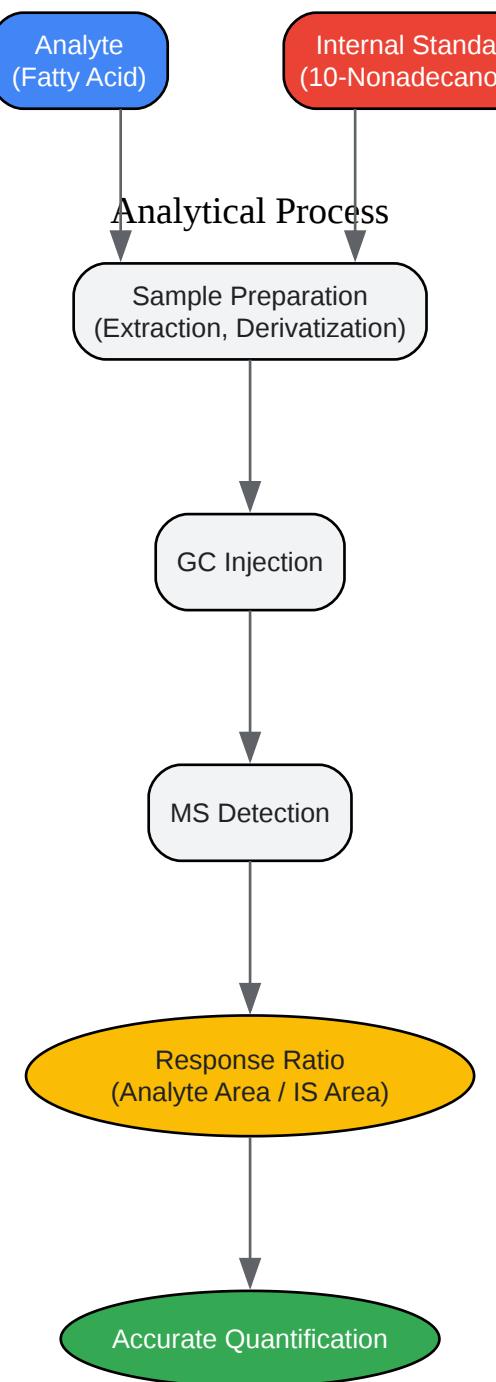
Data Presentation

The following tables present representative data for the validation of an analytical method using **10-Nonadecanone** as an internal standard for the quantification of major fatty acids.

Table 1: Method Validation Parameters for Fatty Acid Quantification

Analyte (as FAME)	Retention Time (min)	Calibration Range (µg/mL)	R ²	LOD (µg/mL)	LOQ (µg/mL)
Palmitic Acid (C16:0)	16.5	0.1 - 50	0.998	0.03	0.1
Stearic Acid (C18:0)	18.2	0.1 - 50	0.997	0.04	0.1
Oleic Acid (C18:1)	18.0	0.1 - 50	0.999	0.03	0.1
Linoleic Acid (C18:2)	17.8	0.1 - 50	0.998	0.05	0.1
10-Nonadecano ne (IS)	19.1	-	-	-	-

Table 2: Accuracy and Precision Data


Analyte	Spiked Concentration ($\mu\text{g/mL}$)	Measured Concentration ($\mu\text{g/mL}$, mean $\pm \text{SD}$, $n=6$)	Accuracy (%)	Precision (RSD%)
Palmitic Acid	0.5	0.48 ± 0.03	96.0	6.3
10	10.2 ± 0.5	102.0	4.9	
40	39.5 ± 1.8	98.8	4.6	
Oleic Acid	0.5	0.51 ± 0.04	102.0	7.8
10	9.7 ± 0.6	97.0	6.2	
40	41.1 ± 2.1	102.8	5.1	

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: General experimental workflow for fatty acid analysis.

[Click to download full resolution via product page](#)

Caption: Principle of internal standard quantification.

- To cite this document: BenchChem. [Application Notes: Quantification of Lipids Using 10-Nonadecanone as an Internal Standard]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346682#use-of-10-nonadecanone-as-an-internal-standard-in-analytical-chemistry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com